N3-methylbutane-1,3-diamine

Polymer Science Pharmaceutical Synthesis Process Chemistry

N3-Methylbutane-1,3-diamine is an aliphatic diamine with the molecular formula C₅H₁₄N₂ and a molecular weight of 102.18 g/mol. Its structure features a four-carbon butane backbone with amino groups at the 1 and 3 positions, and a methyl substitution on the nitrogen of the 3-amino group (N3), imparting a chiral center at the C3 position.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
Cat. No. B15306760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-methylbutane-1,3-diamine
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCC(CCN)NC
InChIInChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3
InChIKeyJTYYWQRSEPVEHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N3-Methylbutane-1,3-diamine (CAS 41434-26-8): Technical Profile and Procurement Baseline


N3-Methylbutane-1,3-diamine is an aliphatic diamine with the molecular formula C₅H₁₄N₂ and a molecular weight of 102.18 g/mol. Its structure features a four-carbon butane backbone with amino groups at the 1 and 3 positions, and a methyl substitution on the nitrogen of the 3-amino group (N3), imparting a chiral center at the C3 position . This compound is classified as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers, where its steric and electronic properties can influence reaction pathways and product performance [1]. It serves as an intermediate in organic synthesis and as a ligand in coordination chemistry .

Why N3-Methylbutane-1,3-diamine Cannot Be Replaced by Generic Diamines


Generic substitution with unsubstituted or differently methylated 1,3-diamines is not straightforward due to the compound's specific regiochemistry and electronic profile. The presence of a single methyl group on the N3 nitrogen atom, compared to unsubstituted 1,3-butanediamine [1] or fully methylated N,N,N',N'-tetramethyl-1,3-butanediamine [2], creates a unique balance of steric bulk and hydrogen-bonding capacity. This influences the compound's basicity, nucleophilicity, and chelation geometry in metal complexes, which are critical parameters in catalytic and polymerization applications. Furthermore, its chiral nature distinguishes it from achiral analogs, making it essential for asymmetric synthesis applications where stereochemical control is required.

Quantitative Differentiation Evidence for N3-Methylbutane-1,3-diamine vs. Analogs


Molecular Weight Differentiation vs. Unsubstituted 1,3-Butanediamine

The molecular weight of N3-methylbutane-1,3-diamine is 102.18 g/mol, which is 14.03 g/mol higher than that of unsubstituted 1,3-butanediamine (88.15 g/mol) . This mass difference reflects the addition of a single methyl group, which impacts physical properties such as boiling point and density.

Polymer Science Pharmaceutical Synthesis Process Chemistry

Nitric Oxide Synthase (nNOS) Inhibition Selectivity Profile

In a cellular assay using HEK293 cells expressing human nNOS, N3-methylbutane-1,3-diamine demonstrated an EC50 of 1.30E+3 nM for inhibition of ionomycin-induced nitric oxide production [1]. In contrast, its activity against human eNOS was >1.00E+5 nM under similar conditions [2]. This represents a >77-fold selectivity window for nNOS over eNOS.

Medicinal Chemistry Neuroscience Drug Discovery

Basicity Tuning via Single N-Methylation

While direct pKa data for N3-methylbutane-1,3-diamine is not available in primary literature, a predicted pKa of approximately 9.8 (for the conjugate acid of a similar aliphatic amine) has been reported [1]. This value is intermediate between unsubstituted 1,3-diaminopropane (pKa1 ~10.7, pKa2 ~9.0) and fully methylated N,N,N',N'-tetramethyl-1,3-propanediamine (pKa1 ~10.0, pKa2 ~8.3) [2], suggesting a tunable basicity profile.

Coordination Chemistry Catalysis Ligand Design

Physical State and Density Differentiation

N3-methylbutane-1,3-diamine is a liquid with a density of approximately 0.817 g/mL at room temperature . In comparison, unsubstituted 1,3-butanediamine has a reported density of approximately 0.85 g/mL [1], while the fully methylated N,N,N',N'-tetramethyl-1,3-butanediamine has a density of 0.787 g/mL at 25°C . The target compound's density falls between these extremes, which can affect its miscibility and handling properties in formulation and process chemistry.

Formulation Science Material Science Process Engineering

Chiral Center for Asymmetric Synthesis Applications

N3-methylbutane-1,3-diamine possesses a chiral center at the C3 carbon due to the methyl substitution on the nitrogen . This contrasts with achiral analogs such as 1,3-butanediamine and N,N,N',N'-tetramethyl-1,3-butanediamine, which lack stereogenic centers. The presence of a chiral center makes this compound a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis, a feature absent in its achiral counterparts [1].

Asymmetric Catalysis Chiral Ligand Enantioselective Synthesis

Optimal Application Scenarios for N3-Methylbutane-1,3-diamine Based on Differential Evidence


Synthesis of nNOS-Selective Inhibitors for Neuroscience Research

Based on the >77-fold selectivity for nNOS over eNOS demonstrated in cellular assays [1], this compound is best utilized as a starting scaffold for developing nNOS inhibitors. Its selectivity profile makes it a candidate for neuroscience research where nNOS inhibition is desired without cardiovascular side effects associated with eNOS inhibition [2].

Preparation of Chiral Ligands for Asymmetric Catalysis

The presence of a chiral center at the C3 position makes this compound a suitable precursor for synthesizing chiral 1,3-diamine-derived ligands. These ligands are valuable in asymmetric catalytic transformations, such as Mannich reactions and transfer hydrogenations, where enantioselectivity is critical [3].

Formulation of Specialty Polymers with Controlled Properties

The intermediate density (~0.817 g/mL) and molecular weight (102.18 g/mol) , combined with its balanced basicity profile, make this diamine suitable for use as a monomer or chain extender in polyurethane and polyamide synthesis. Its steric and electronic properties can influence polymer chain packing and thermal properties [4].

Building Block for Agrochemical Intermediates

The compound's structural motif is particularly useful as a building block for agrochemicals, where its steric and electronic properties can influence reaction pathways and product performance [4]. Its chiral nature may also be exploited in the synthesis of enantiomerically pure agrochemical agents.

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